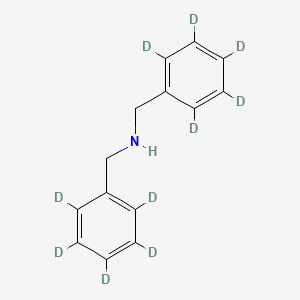![molecular formula C12H10Mg3O18P2-2 B592525 magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate CAS No. 113170-55-1](/img/structure/B592525.png)
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium-L-Ascorbat-2-phosphat ist ein stabiles Derivat von L-Ascorbinsäure (Vitamin C). Es wird häufig in Zellkulturmedien und als Rohstoff in fortschrittlichen Arzneimitteln für die Therapie eingesetzt, einschließlich Arzneimitteln für die Gen-, Zell- und Gewebetechnik . Diese Verbindung ist bekannt für ihre erhöhte Stabilität und langsame Hydrolyse durch Phosphatasen in Zellmembranen .
Wirkmechanismus
Target of Action
Magnesium ascorbyl phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .
Mode of Action
MAP directly binds to and activates CaMKIIα . This activation leads to a concomitant increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression . These interactions result in promoting osteoblastogenesis and bone formation .
Biochemical Pathways
The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C-FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .
Result of Action
The activation of the CaMKII/ERK1/2/CREB/C-FOS signaling pathway by MAP results in the promotion of osteoblastogenesis and bone formation . This leads to the alleviation of bone loss and acceleration of bone defect healing . Moreover, MAP is known to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .
Action Environment
MAP is a hydrophilic and stable ascorbic acid derivative . It is more stable and preferred over L-ascorbic acid, especially in emulsion-based products at pH between 5-7 . It is also known to protect against photoaging, UV-induced immunosuppression, or cancer formation . Therefore, the action, efficacy, and stability of MAP can be influenced by environmental factors such as pH and exposure to UV radiation.
Biochemische Analyse
Biochemical Properties
In biochemical reactions, MAP interacts with various enzymes and proteins. For instance, it has been reported that MAP can interact with phosphatases, leading to a chromogenic reaction between MAP and ferric chloride . This reaction is indicative of phosphatase activity-mediated excision of the phosphorous group from MAP .
Cellular Effects
MAP has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, MAP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, MAP binds to CaMKIIα, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs and protection against osteoporosis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Magnesium-L-Ascorbat-2-phosphat kann durch die Phosphorylierung von L-Ascorbinsäure und anschließendem Zusatz von Magnesiumionen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphorylchlorid in Gegenwart einer Base wie Pyridin . Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um die Stabilität des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Herstellung von Magnesium-L-Ascorbat-2-phosphat großtechnische Phosphorylierungsreaktionen, gefolgt von Reinigungsprozessen wie Kristallisation oder Chromatographie . Die Qualitätskontrolle des Endprodukts ist entscheidend, und Methoden wie die Umkehrphasen-Flüssigchromatographie werden eingesetzt, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Magnesium-L-Ascorbat-2-phosphat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Dehydroascorbinsäure oxidiert werden.
Reduktion: Sie kann unter bestimmten Bedingungen zu L-Ascorbinsäure reduziert werden.
Substitution: Die Phosphatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und pH-Werten durchgeführt, um die Stabilität der Verbindung zu erhalten.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Dehydroascorbinsäure aus der Oxidation und L-Ascorbinsäure aus der Reduktion .
Wissenschaftliche Forschungsanwendungen
Magnesium-L-Ascorbat-2-phosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Magnesium-L-Ascorbat-2-phosphat übt seine Wirkungen über verschiedene Mechanismen aus:
Antioxidative Aktivität: Es wirkt als Antioxidans, fängt freie Radikale ab und schützt Zellen vor oxidativem Schaden.
Kollagensynthese: Die Verbindung stimuliert die Kollagensynthese, fördert die Gesundheit der Haut und die Wundheilung.
Epigenetische Regulation: Es beeinflusst die Genexpression, indem es die Aktivität von Ten-Eleven-Translokationsenzymen fördert, was zu einer DNA-Demethylierung führt.
Wissenschaftliche Forschungsanwendungen
L-Ascorbic acid 2-phosphate magnesium has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Magnesium-L-Ascorbat-2-phosphat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner erhöhten Stabilität und langsamen Hydrolyse einzigartig. Zu den ähnlichen Verbindungen gehören:
Natrium-L-Ascorbat-2-phosphat: Ein weiteres stabiles Derivat von L-Ascorbinsäure, jedoch mit Natriumionen anstelle von Magnesium.
Magnesium-Ascorbylphosphat: Ein verestertes Derivat von Vitamin C, das für seine Stabilität bei neutralem pH-Wert bekannt ist.
Magnesium-L-Ascorbat-2-phosphat zeichnet sich durch seine spezifischen Anwendungen in Zellkulturmedien und fortschrittlichen Arzneimitteln für die Therapie aus, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
113170-55-1 |
|---|---|
Molekularformel |
C12H10Mg3O18P2-2 |
Molekulargewicht |
577.06 g/mol |
IUPAC-Name |
trimagnesium;[(2R)-2-[(1S)-2-hydroxy-1-oxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/2C6H8O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7,9H,1H2,(H2,11,12,13);;;/q2*-1;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |
InChI-Schlüssel |
MWPCTDAPYMFJMR-FFIPNUABSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Aussehen |
Assay:≥95%A crystalline solid |
Verwandte CAS-Nummern |
84309-23-9 |
Synonyme |
Ascorbic acid phosphate dimagnesium salt; Ascorbyl PM; Magnesium ascorbyl phosphate; Phospitan C |
Herkunft des Produkts |
United States |
A: MAP promotes skin wound healing through several mechanisms. It reduces the number of macrophages [], induces collagen synthesis, and promotes the formation of organized collagen fibers [, , ]. Additionally, MAP contributes to neovascularization, leading to the formation of new blood vessels in the healing wound [].
A: Research indicates that MAP binds to and activates Calcium/Calmodulin-Dependent Serine/Threonine Kinase IIα (CaMKIIα). This activation subsequently leads to the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2) and cAMP-Response Element Binding Protein (CREB), ultimately increasing the expression of C-FOS, a protein crucial for bone formation [].
ANone: The molecular formula of MAP is C12H12MgO12P2 and its molecular weight is 406.37 g/mol.
A: While the provided research papers primarily focus on the biological effects and applications of MAP, a study utilizing High-Performance Liquid Chromatography (HPLC) with UV detection analyzed MAP at a wavelength of 255 nm []. This suggests that MAP absorbs UV light at this specific wavelength.
A: MAP exhibits greater stability than L-Ascorbic Acid in topical formulations, especially at a neutral pH [, ]. This enhanced stability makes MAP a preferred choice for cosmetic and pharmaceutical applications [].
ANone: The provided research primarily focuses on the biological and pharmaceutical applications of MAP as a stable Vitamin C derivative. There's no mention of MAP's use as a catalyst.
ANone: The provided research papers predominantly focus on experimental investigations into the biological effects and applications of MAP. There's no mention of computational chemistry studies or QSAR models.
A: While specific SAR studies aren't described, research indicates that the structural features of MAP, being a stable derivative of Vitamin C, are crucial for its biological activity. For instance, its stability allows for sustained delivery of Vitamin C to the skin, contributing to its efficacy in promoting collagen synthesis and wound healing [, , ].
A: Formulating MAP into specific delivery systems, such as ethosomes, niosomes, and lauroyl/palmitoyl glycol chitosan gels, can significantly enhance its skin penetration and retention compared to conventional formulations [, ].
A: Formulating MAP as a pro-drug, meaning it's converted into its active form (Vitamin C) within the skin, enhances its stability and allows for controlled release [, ].
ANone: The provided research focuses on the scientific and clinical aspects of MAP, and it doesn't delve into specific SHE regulations.
A: Research using dermatomed human cadaver skin demonstrated that after 48 hours of applying a 3% MAP cream, less than 2% of the applied dose was retained in the skin []. This suggests a limited but sustained absorption of MAP through the skin.
A: Clinical studies revealed that topical application of a 10% MAP cream for three months resulted in visible lightening of melasma pigmentation in a significant number of patients [, ]. Furthermore, incorporating MAP into ethosomes and niosomes further enhanced its efficacy in reducing melanin levels in melasma patients [].
A: Researchers utilize Melanoderm, an in vitro model of human epidermis containing keratinocytes and melanocytes, to assess the efficacy, stability, and cytotoxicity of MAP and other skin-whitening agents [].
A: Studies using Sprague Dawley rats and diabetic mice demonstrated that wound dressings containing MAP effectively reduced wound size, promoted granulation tissue formation, and enhanced angiogenesis compared to control dressings [].
ANone: The provided research predominantly focuses on the beneficial effects of MAP. There's no discussion regarding resistance mechanisms.
A: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of L-Ascorbic Acid and its derivatives, including MAP, concluding that they are safe for use in cosmetics within current good manufacturing practices [].
A: Utilizing delivery systems like ethosomes and niosomes can significantly enhance the skin penetration and retention of MAP compared to conventional formulations [, ]. Additionally, incorporating MAP into a hyaluronic acid spongy sheet with a two-layered structure has shown promise in promoting wound healing in animal models [].
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for quantifying MAP in cosmetics. Studies have utilized various mobile phases and columns to achieve optimal separation and detection [, , , , ].
ANone: The research provided centers around the biological activity and applications of MAP. There's no information concerning its environmental impact or degradation.
A: While specific validation parameters aren't explicitly mentioned, studies using HPLC for MAP quantification often aim for high recovery rates and low relative standard deviations, demonstrating the accuracy and precision of these analytical methods [, , ].
ANone: Although not directly addressed, the use of standardized analytical techniques, such as HPLC, for quantifying MAP in various formulations implies the importance of quality control in ensuring consistent concentrations and purity of the compound in cosmetic and pharmaceutical products.
ANone: The provided research primarily focuses on the beneficial effects and applications of MAP. There's no discussion regarding its potential to induce an immune response.
ANone: The research provided predominantly focuses on the topical applications and effects of MAP, and it doesn't mention any interactions with drug transporters.
ANone: The provided research mainly centers on the direct effects and applications of MAP. There's no discussion regarding its potential to affect drug-metabolizing enzymes.
ANone: The provided research focuses on the scientific and clinical aspects of MAP. There's no discussion regarding its recycling or waste management.
ANone: Researchers studying MAP utilize a variety of tools and resources, including:
- Cell culture models: Melanoderm and other cell lines are employed to investigate the effects of MAP on skin cells [].
- Animal models: Studies using rodents, such as Sprague Dawley rats and diabetic mice, help evaluate the wound healing potential of MAP [].
- Analytical techniques: HPLC, coupled with various detection methods, is crucial for quantifying MAP and assessing its stability in different formulations [, , , ].
ANone: While specific historical milestones aren't outlined, the research highlights the evolution of MAP as a stable and effective Vitamin C derivative for topical applications, particularly in the fields of cosmetics and wound healing.
ANone: Research on MAP demonstrates significant cross-disciplinary synergy, bringing together:
- Dermatology: Investigating the efficacy of MAP in treating skin conditions like melasma and promoting wound healing [, , , ].
- Pharmaceutics: Developing stable and effective formulations of MAP for topical delivery, including ethosomes, niosomes, and hyaluronic acid-based dressings [, , ].
- Analytical Chemistry: Utilizing techniques like HPLC to quantify MAP and assess its stability in various formulations [, , , , ].
- Biochemistry: Elucidating the molecular mechanisms underlying the biological effects of MAP, such as its interaction with CaMKIIα in promoting bone formation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-[2-(formyloxy)-1-oxopropyl]- (9CI)](/img/new.no-structure.jpg)
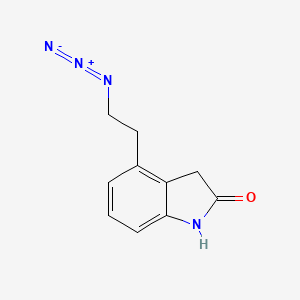
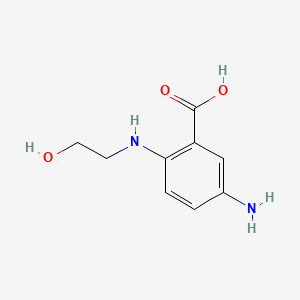
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
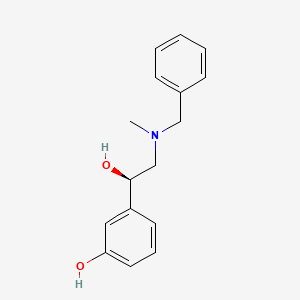

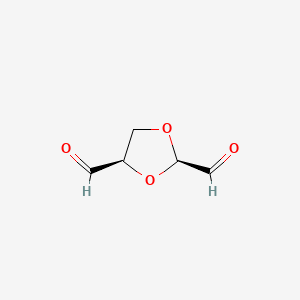
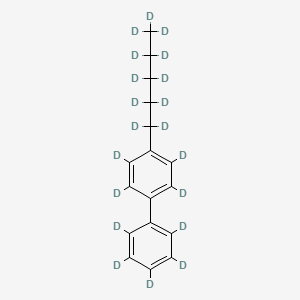
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
